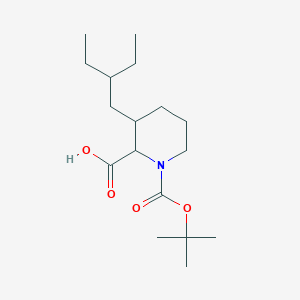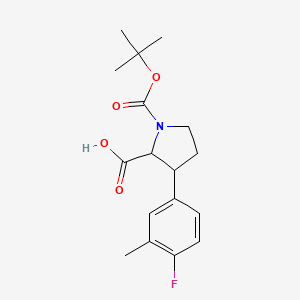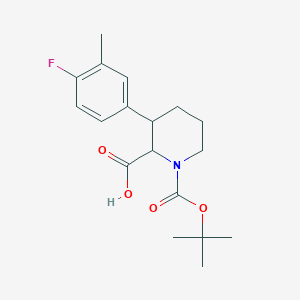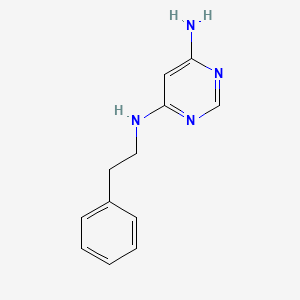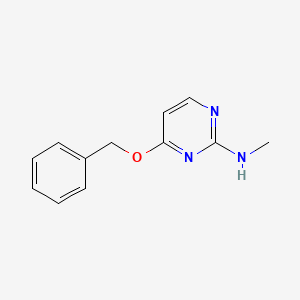![molecular formula C13H17F2NO B1469987 {1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol CAS No. 1551898-79-3](/img/structure/B1469987.png)
{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol
Übersicht
Beschreibung
Synthesis Analysis
A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques : Various techniques have been developed for the synthesis of compounds related to "{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol". These include the condensation of diphenyl(piperidin-4-yl)methanol with different sulfonyl chlorides, and the use of piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials (Girish et al., 2008), (Zheng Rui, 2010).
Crystal Structure Studies : X-ray crystallography has been used to investigate the structural properties of these compounds, revealing that the piperidine ring is often in a chair conformation with various geometrical configurations around the sulfur atom (Benakaprasad et al., 2007), (Prasad et al., 2008).
Applications in Catalysis and Antimicrobial Activity
Catalysis : Some studies have explored the use of piperidine and its derivatives in catalytic reactions, such as N-methylation of pyrrolidine, hexamethyleneimine, butylamine, and aniline with primary alcohols (Kamiguchi et al., 2007).
Antimicrobial Properties : Certain derivatives have shown promising in vitro antibacterial and antifungal activities, making them potential candidates for further research in antimicrobial therapies (Mallesha & Mohana, 2014).
Medicinal Chemistry and Drug Design
Antiproliferative Activity : Some studies have synthesized novel diphenyl(piperidin-4-yl)methanol derivatives and evaluated their antiproliferative effects on various human cell lines, identifying potential compounds for future drug development (Prasad et al., 2010).
Computational Studies and Design : Computational methods like Density Functional Theory (DFT) have been used to analyze the electronic properties and molecular geometry of piperidine derivatives, aiding in the design of new molecules for medicinal applications (2022).
Wirkmechanismus
N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) is a new-generation selective AKT inhibitor, which was independently developed at Zhejiang University . This suggests that “{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol” might have similar properties, but more research is needed to confirm this.
Eigenschaften
IUPAC Name |
[1-[(3,4-difluorophenyl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-12-4-3-10(6-13(12)15)7-16-5-1-2-11(8-16)9-17/h3-4,6,11,17H,1-2,5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSMLZOXRSMJSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enoic acid](/img/structure/B1469905.png)

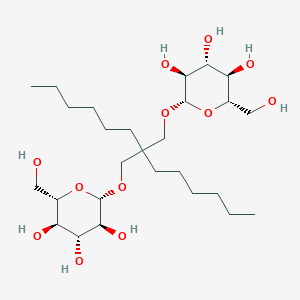

![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469914.png)
![1-[(diethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469916.png)

